molecular formula C13H12F3NO4 B12876670 Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate

Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate

Cat. No.: B12876670
M. Wt: 303.23 g/mol
InChI Key: QRBIIAJFVJMRAY-YFHOEESVSA-N
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Description

Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a butenedioate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate typically involves the reaction of 4-(trifluoromethyl)aniline with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate include:

  • Fluoxetine
  • Mefloquine
  • Leflunomide
  • Nulitamide
  • Dutasteride
  • Bicalutamide
  • Aprepitant
  • Celecoxib
  • Fipronil
  • Fluazinam
  • Penthiopyrad
  • Picoxystrobin
  • Fluridone
  • Norflurazon
  • Sorafenib
  • Triflurazin

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the butenedioate ester group.

Properties

Molecular Formula

C13H12F3NO4

Molecular Weight

303.23 g/mol

IUPAC Name

dimethyl (Z)-2-[4-(trifluoromethyl)anilino]but-2-enedioate

InChI

InChI=1S/C13H12F3NO4/c1-20-11(18)7-10(12(19)21-2)17-9-5-3-8(4-6-9)13(14,15)16/h3-7,17H,1-2H3/b10-7-

InChI Key

QRBIIAJFVJMRAY-YFHOEESVSA-N

Isomeric SMILES

COC(=O)/C=C(/C(=O)OC)\NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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